(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.38 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-2-ylmethyl ester involves the reaction of toluene-4-sulfonic acid with 1-acetyl-pyrrolidin-2-ylmethyl ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove impurities .
Chemical Reactions Analysis
Types of Reactions
(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
- Sulfonic acid ester derivatives
- 6-Amino-hexanoic acid benzyl ester, compound with toluene-4-sulfonic acid
Uniqueness
(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
IUPAC Name |
(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-10-13-4-3-9-15(13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPUWRNUENMIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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